molecular formula C8H4ClNO2 B099725 5-Chloro-1H-indole-2,3-dione CAS No. 17630-76-1

5-Chloro-1H-indole-2,3-dione

Cat. No. B099725
CAS RN: 17630-76-1
M. Wt: 181.57 g/mol
InChI Key: XHDJYQWGFIBCEP-UHFFFAOYSA-N
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Description

5-Chloro-1H-indole-2,3-dione, commonly referred to as 5-Chloroisatin, is a chemical compound that serves as a starting material for the synthesis of various heterocyclic compounds and as a substrate for drug synthesis. It is characterized by the presence of a chlorine atom on the indole ring, which significantly influences its reactivity and physical properties .

Synthesis Analysis

The synthesis of derivatives of 5-Chloro-1H-indole-2,3-dione has been explored through various methods. One approach involves the action of halogenated mono channels, benzyl chloride, and methyl iodide under phase transfer catalysis conditions, which is a widely used technique in organic chemistry . Another method reported is the 1,3-Dipolar Cycloaddition between azides and 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione to synthesize new cycloadducts . Additionally, a novel compound was synthesized through diastereoselective dimerization of Morita-Baylis-Hillman adducts of acrylonitrile to 5-chloro-indole-2,3-dione .

Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-indole-2,3-dione derivatives has been determined using various analytical techniques. X-ray diffraction analysis has been employed to confirm the structures of synthesized compounds . For instance, the exo-isomer structure of a donor-acceptor-donor compound derived from 5-Chloro-1H-indole-2,3-dione was proven by XRD-single-crystal analysis . Similarly, the unexpected conformation of a synthesized compound was revealed through X-ray analysis, which showed a nonplanar structure with intermolecular interactions .

Chemical Reactions Analysis

The reactivity of 5-Chloro-1H-indole-2,3-dione has been studied in the context of various chemical reactions. The compound has been used to synthesize new heterocyclic systems and has been involved in reactions such as N-alkylation . The 1,3-Dipolar Cycloaddition reaction has also been utilized to create new cycloadducts, with the configuration of the products determined by magnetic resonance .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1H-indole-2,3-dione derivatives have been characterized through different analytical methods. Vibrational spectral analysis, IR, UV-Vis, MS, CHN-, 1H, and 13C NMR analysis have been conducted to understand the properties of these compounds . Theoretical analysis, such as DFT-optimized structural parameters, has been compared with experimental data to gain insights into the interactions within the lattice . Additionally, the thermal activity of these compounds has been evaluated using TG/DTG analysis .

Scientific Research Applications

Synthesis and Reactivity

5-Chloro-1H-indole-2,3-dione is widely utilized as a starting material for synthesizing heterocyclic compounds and as a substrate for drug synthesis. Its derivatives have been synthesized through various reactions, including N-alkylation, and characterized by spectroscopic techniques like NMR, showcasing its versatility in organic chemistry (Tribak et al., 2017).

Antituberculosis Activity

Derivatives of 5-Chloro-1H-indole-2,3-dione have been evaluated for antituberculosis activity against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibitory activity, highlighting their potential in developing new antituberculosis agents (Karalı et al., 2007).

Spiro-Indole Derivatives

The compound has been used to synthesize spiro-indole derivatives, further expanding its applications in the field of organic chemistry. These derivatives have been studied for their structure and chemical properties (Sehgal et al., 1994).

Anticancer and Antiviral Activities

5-Chloro-1H-indole-2,3-dione derivatives have been synthesized and evaluated for their anticancer and antiviral activities. The synthesis of these derivatives involves reactions with various substituents, showcasing the compound's adaptability in medicinal chemistry (Karalı et al., 2002).

Chemosensor Applications

This compound has been utilized as a chemosensor agent, particularly for the detection of Fe3+ ions. Its functional groups enable it to bind and chelate metal ions, demonstrating its potential in analytical chemistry (Fahmi et al., 2019).

Corrosion Inhibition

5-Chloro-1H-indole-2,3-dione-based compounds have been explored for their role as corrosion inhibitors, particularly for mild steel in acidic environments. Their efficacy in preventing corrosion highlights a potential application in materials science (Tribak et al., 2020).

Antimicrobial Properties

Compounds derived from 5-Chloro-1H-indole-2,3-dione have shown antimicrobial properties against various bacterial and fungal strains. This points to its potential use in developing new antimicrobial agents (Khalid et al., 2020).

Future Directions

Future research could focus on further investigating the chemotherapeutic activities of 5-Chloro-1H-indole-2,3-dione and its derivatives . Additionally, more studies could be conducted to understand its mechanism of action and potential uses in medical applications .

properties

IUPAC Name

5-chloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDJYQWGFIBCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170111
Record name 5-Chloro-1H-indole-2,3-dione
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URL https://comptox.epa.gov/dashboard/DTXSID00170111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-indole-2,3-dione

CAS RN

17630-76-1
Record name 5-Chloroisatin
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Record name 5-Chloro-1H-indole-2,3-dione
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Record name 17630-76-1
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Record name 5-Chloro-1H-indole-2,3-dione
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Record name 5-chloro-1H-indole-2,3-dione
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Synthesis routes and methods

Procedure details

To a hot solution of conc. H2SO4 (20 mL) at 60° C. was added portion wise N-(4-chloro-phenyl)-2-hydroxyimino-acetamide (5.5 g, 27.0 mmol). After the addition, the temperature was increased to 80° C. and maintained for one hour. After completion of the reaction, the reaction mixture was poured on to crushed ice and the resulting precipitated solid was separated, filtered, washed with water (2-3 times) and dried to obtain the title compound as brick red solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
G Ermut, N KARALI, İ Çetin, M Topçul… - Marmara …, 2013 - dergipark.org.tr
A series of 5-chloro-1H-indole-2, 3-dione 3-thiosemicarbazones 3a-g were synthesized to investigate the chemotherapeutic activities. The structures of 3a-g were confirmed by the …
Number of citations: 23 dergipark.org.tr
Z Tribak, A Haoudi, MK Skalli, YK Rodi… - J. Mater …, 2017 - jmaterenvironsci.com
The detailed study of 5-Chloroisatin derivative against the corrosion of mild steel in a 1M H3PO4 solution at 303 K was carried out using the method of weight loss measurements, Tafel …
Number of citations: 18 www.jmaterenvironsci.com
P Eraslan‐Elma, A Akdemir, E Berrino… - Archiv der …, 2022 - Wiley Online Library
Methyl/ethyl/benzyl‐5‐(un)substituted 1H‐indole‐2,3‐diones (2, 3, and 4) were synthesized by reaction of 5‐(un)substituted 1H‐indole‐2,3‐diones (1) with methyl iodide, ethyl chloride, …
Number of citations: 4 onlinelibrary.wiley.com
D Zhao, P Wang, T Xu, JL Wu, J Wang… - 2016 4th International …, 2016 - atlantis-press.com
4-Substituted isonitroacetanilines 2 were prepared by the reaction of 4-substituted anilines 3 with chloral hydrate and hydroxylamine hydrochloride. 5-Substituted indol-2, 3-dione 1 …
Number of citations: 0 www.atlantis-press.com
Z Tribak, A Haoudi, YK Rodi, H Elmsellem… - Moroccan Journal of …, 2016 - revues.imist.ma
In this article, we described the synthesis of various derivatives of 5-Chloroisatin by the action of halogenated mono channels, benzyl chloride and methyl iodide under the conditions of …
Number of citations: 12 revues.imist.ma
Z Tribak, R Ghibate, MK Skalli, YK Rodi, D Mrani… - Int. J. Eng Res …, 2017 - academia.edu
In this paper, anovel cationic surfactant is synthesized by the alkylation reaction of 5-Chloro-1H-indole-2, 3-dioneunder the conditions of phase transfer catalysis and quaternizationby …
Number of citations: 9 www.academia.edu
Z Tribak - Moroccan Journal of Heterocyclic Chemistry, 2017 - revues.imist.ma
The purpose of this study was to examine the effect of 1-allyl-5-chloro-indoline-2, 3-dione (P2) as a corrosion inhibitor on mild steel in 1M HCl solution using weight loss, …
Number of citations: 3 revues.imist.ma
YK Rodi - Moroccan Journal of Heterocyclic Chemistry, 2016 - revues.imist.ma
Isatin derivatives are endogenous natural compounds under intense development in medicinal chemistry. A wide variety of these compounds have valuable pharmacological activities …
Number of citations: 2 revues.imist.ma
S Malik, M Kumari, S Chauhan… - Phosphorus, Sulfur, and …, 2010 - Taylor & Francis
The sulfur–nitrogen donor ligands, thiosemicarbazones of 5-nitro-1H-indole-2,3-dione and 6-nitro-1H-indole-2,3-dione and 5-chloro-1H-indole-2,3-dione, have been prepared by the …
Number of citations: 9 www.tandfonline.com
Z Tribak, Y Kharbach, A Haoudi, MK Skalli… - J. Mater …, 2016 - jmaterenvironsci.com
The effect of 5-chloro-1-(2-(dimethylamino) ethyl) indoline-2, 3-dione as a corrosion inhibitor on mild steel in 1M HCl solution was studied through weight loss, potentiodynamic …
Number of citations: 17 www.jmaterenvironsci.com

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